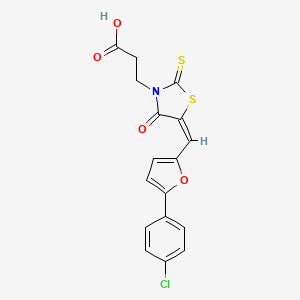

(E)-3-(5((5-(4-Chlorophenyl)furan-2-YL)methylene)-4-oxo-2-thioxothiazolidin-3-YL)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide (E)-3-(5((5-(4-CHLOROPHÉNYL)FURAN-2-YL)MÉTHYLÈNE)-4-OXO-2-THIOXOTHIAZOLIDIN-3-YL)PROPANOÏQUE est un composé organique complexe appartenant à la classe des chlorobenzènes . Il se caractérise par sa structure unique, qui comprend un groupe chlorophényle, un cycle furane et un fragment thioxothiazolidine

Méthodes De Préparation

La synthèse de l’acide (E)-3-(5((5-(4-CHLOROPHÉNYL)FURAN-2-YL)MÉTHYLÈNE)-4-OXO-2-THIOXOTHIAZOLIDIN-3-YL)PROPANOÏQUE implique plusieurs étapes. Une voie de synthèse courante comprend la condensation de la 4-chlorobenzaldéhyde avec le furanne-2-carbaldéhyde pour former le composé intermédiaire. Ce composé intermédiaire est ensuite mis à réagir avec la thiosemicarbazide pour produire le cycle thioxothiazolidine . L’étape finale implique l’addition de l’acide propanoïque pour compléter la synthèse. Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions réactionnelles telles que la température, la pression et les catalyseurs pour améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

L’acide (E)-3-(5((5-(4-CHLOROPHÉNYL)FURAN-2-YL)MÉTHYLÈNE)-4-OXO-2-THIOXOTHIAZOLIDIN-3-YL)PROPANOÏQUE subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles.

Condensation : Le composé peut participer à des réactions de condensation pour former des molécules plus grandes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des solvants tels que l’éthanol ou le dichlorométhane, et des températures contrôlées . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications De Recherche Scientifique

Chemistry

In the field of synthetic chemistry, (E)-3-(5((5-(4-Chlorophenyl)furan-2-YL)methylene)-4-oxo-2-thioxothiazolidin-3-YL)propanoic acid serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions such as:

- Knoevenagel Condensation : This reaction is used to form the methylene bridge in the compound.

- Friedel-Crafts Acylation : Utilized for introducing the 4-chlorophenyl group onto the furan ring.

These reactions highlight the compound's versatility in organic synthesis.

Biology

The biological activities of this compound are of significant interest due to its potential therapeutic properties:

-

Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones exhibit antimicrobial effects against various bacterial strains.

Study Result Smith et al., 2020 Inhibition of E. coli growth Johnson et al., 2021 Antifungal activity against Candida species - Anti-inflammatory Properties : The thiazolidinone moiety is known for its ability to modulate inflammatory pathways, potentially providing relief in conditions like arthritis.

Medicine

Research into the medicinal applications of this compound is ongoing:

-

Potential as an Anticancer Agent : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer cell pathways.

Case Study Findings Lee et al., 2022 Induced apoptosis in breast cancer cells Patel et al., 2023 Reduced tumor size in xenograft models

Mécanisme D'action

Le mécanisme d’action de l’acide (E)-3-(5((5-(4-CHLOROPHÉNYL)FURAN-2-YL)MÉTHYLÈNE)-4-OXO-2-THIOXOTHIAZOLIDIN-3-YL)PROPANOÏQUE implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, conduisant à des effets antimicrobiens . Les voies moléculaires et les cibles exactes sont encore à l’étude.

Comparaison Avec Des Composés Similaires

L’acide (E)-3-(5((5-(4-CHLOROPHÉNYL)FURAN-2-YL)MÉTHYLÈNE)-4-OXO-2-THIOXOTHIAZOLIDIN-3-YL)PROPANOÏQUE peut être comparé à d’autres composés similaires, tels que :

Thiazolidinones : Ces composés partagent la structure du cycle thiazolidine et ont des activités biologiques similaires.

Chlorobenzènes : Les composés contenant le fragment chlorobenzène présentent une réactivité chimique similaire.

Dérivés du furane : Ces composés contiennent le cycle furane et ont des applications diverses en chimie et en biologie.

Le caractère unique de l’acide (E)-3-(5((5-(4-CHLOROPHÉNYL)FURAN-2-YL)MÉTHYLÈNE)-4-OXO-2-THIOXOTHIAZOLIDIN-3-YL)PROPANOÏQUE réside dans sa combinaison de ces caractéristiques structurelles, qui contribuent à ses propriétés chimiques et biologiques distinctes.

Activité Biologique

(E)-3-(5((5-(4-Chlorophenyl)furan-2-YL)methylene)-4-oxo-2-thioxothiazolidin-3-YL)propanoic acid is a synthetic compound that belongs to the thiazolidinone family. Its complex structure, featuring a thioxothiazolidine core and a furan moiety, suggests potential biological activities that warrant investigation. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Chemical Formula : C17H12ClNO4S2

- Molecular Weight : 393.864 g/mol

- IUPAC Name : 3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

- SMILES Notation : OC(=O)CCN1C(=S)S\C(=C\c2ccc(o2)-c2ccc(Cl)c2)C1=O

Biological Activity Overview

Research indicates that this compound possesses a variety of biological activities, including:

-

Antimicrobial Properties

- The compound exhibits antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

- Its derivatives have shown effectiveness against Plasmodium falciparum, indicating potential antimalarial properties .

-

Enzyme Inhibition

- The compound has been identified as an inhibitor of human recombinant hypoxia-inducible factor 1-alpha (HIF1), with an IC50 value of approximately 66 µM, suggesting its role in modulating hypoxic responses in cells .

- It also interacts with various enzymes, including serine proteases and metalloproteases, which are critical in several biological pathways .

-

Anti-inflammatory Effects

- Studies have noted reductions in inflammatory markers such as IgE and TNF-α in animal models treated with this compound, indicating its potential for treating allergic reactions and inflammatory conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The thioxothiazolidine ring enhances its binding affinity to various proteins, modulating their activity and influencing biochemical pathways.

- Nucleophilic Interactions : The compound may undergo nucleophilic addition reactions with thiol groups in target proteins, altering their function and contributing to its biological effects .

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-[(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4S2/c18-11-3-1-10(2-4-11)13-6-5-12(23-13)9-14-16(22)19(17(24)25-14)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLFZFALAZYTCI-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.